SYK Enzymatic Potency: TAK-659 vs. Fostamatinib (R406) and Entospletinib
In biochemical cell‑free assays, TAK‑659 inhibits SYK with an IC50 of 3.2–4.3 nM, which is approximately 10‑fold more potent than the active metabolite of fostamatinib (R406, IC50 ≈ 41 nM) and approximately 2‑fold more potent than the selective SYK inhibitor entospletinib (IC50 = 7.7 nM) [1]. The lower IC50 translates into a higher free‑drug fraction available for target engagement at equivalent doses.
| Evidence Dimension | SYK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | TAK-659: 3.2–4.3 nM |
| Comparator Or Baseline | Fostamatinib/R406: 41 nM; Entospletinib: 7.7 nM |
| Quantified Difference | TAK-659 is ~10× more potent than fostamatinib/R406 and ~2× more potent than entospletinib |
| Conditions | Cell-free biochemical assay; recombinant SYK kinase domain |
Why This Matters
Users requiring maximal biochemical potency against SYK will achieve significantly lower target occupancy concentrations with TAK-659, reducing the amount of compound needed for in vitro assays and potentially lowering off‑target risk at active concentrations.
- [1] Huck J, et al. Antitumor activity of inhibiting SYK kinase with TAK-659, an investigational agent, in DLBCL models. J Clin Oncol. 2014;32(15_suppl):8580. View Source
